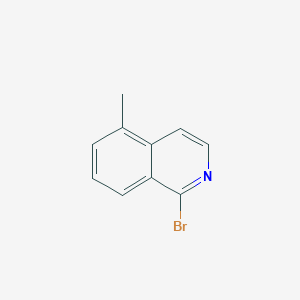

1-Bromo-5-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Core Structure as a Privileged Scaffold in Advanced Organic Synthesis

The isoquinoline framework, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of many organic molecules. fiveable.mersc.org Its planar and aromatic nature not only confers stability but also allows for π-stacking interactions, which are crucial in molecular recognition and self-assembly processes. fiveable.me This structural motif is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. rsc.orgnih.gov

The isoquinoline core is a fundamental component of numerous natural products, most notably a wide array of alkaloids found in plants, many of which exhibit significant physiological effects. fiveable.menih.gov This natural prevalence has inspired synthetic chemists to develop a multitude of methods for constructing and functionalizing the isoquinoline skeleton. nih.gov Beyond traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions, modern synthetic strategies continue to emerge, highlighting the sustained interest in this heterocyclic system. nih.govamerigoscientific.com The versatility of the isoquinoline scaffold extends to materials science, where its derivatives are explored for applications in conductive materials and as ligands in metal-organic frameworks (MOFs). amerigoscientific.com

Contextualization of Halogenated Isoquinolines as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the isoquinoline ring system dramatically enhances its synthetic utility. Halogenated isoquinolines, such as bromo- and chloro- derivatives, are highly valued as versatile intermediates in organic synthesis. acs.orgnih.govacs.org The carbon-halogen bond can be readily transformed through a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Stille couplings. acs.orgnih.gov These reactions allow for the introduction of a wide range of substituents, such as aryl, alkynyl, and alkyl groups, onto the isoquinoline core. acs.orgrsc.org

The position of the halogen atom dictates its reactivity and the types of transformations it can undergo. For instance, the halogenation of isoquinolines often occurs at the C5 or C8 positions due to the inherent electronic properties of the ring system. acs.org However, methods have been developed for selective halogenation at other positions, such as C4, further expanding the synthetic toolbox available to chemists. acs.orgnih.govacs.org This ability to selectively functionalize different positions of the isoquinoline scaffold is crucial for the synthesis of complex target molecules with specific biological activities. acs.orgrsc.org

Rationale for Focused Academic Investigation into 1-Bromo-5-methylisoquinoline

The synthesis of this particular isomer, along with related structures, has been a subject of research. For example, the synthesis of a mixture of 5-bromo-1-methylisoquinoline (B1527716) and 7-bromo-1-methylisoquinoline (B1373894) has been reported. whiterose.ac.uk The presence of both a reactive bromine atom and a methyl group on the isoquinoline core makes this compound a valuable building block for the creation of more complex and potentially biologically active molecules. evitachem.com Its unique structure allows for a dual approach to molecular elaboration: modification at the C1-bromo position and potential functionalization of the C5-methyl group or the aromatic ring. This versatility is a key driver for its investigation in academic and industrial research settings.

Chemical Compound Data

| Compound Name |

| 1-Bromo-4-methylisoquinoline |

| This compound |

| 3-Bromo-1-methylisoquinoline |

| 5-Bromo-1-methylisoquinoline |

| 5-Bromo-3-methylisoquinoline |

| 5-Bromo-7-methylisoquinoline-1-carboxylic acid |

| 6-Bromo-1-methylisoquinoline |

| 7-bromo-1-methylisoquinoline |

| N-bromosuccinimide |

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 1535314-18-1 sigmaaldrich.comsigmaaldrich.comabcr.com |

| Molecular Formula | C10H8BrN sigmaaldrich.com |

| Molecular Weight | 222.08 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.combldpharm.com.tr |

| Storage Temperature | 2-8°C under inert atmosphere sigmaaldrich.com |

| InChI Key | MMXZWXWTKIXVDT-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXZWXWTKIXVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 5 Methylisoquinoline and Its Structural Analogues

Established Routes to Substituted Isoquinolines and Strategies for 1-Bromo-5-methylisoquinoline Formation

The formation of the isoquinoline (B145761) skeleton is a well-documented area of organic synthesis, with several named reactions providing reliable access to this important heterocyclic motif. The applicability of these methods to the synthesis of this compound depends on the availability of suitably substituted starting materials.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.com This reaction is typically promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), under reflux conditions. nrochemistry.comorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (aromatized) to the corresponding isoquinoline. wikipedia.orgnrochemistry.com

The mechanism proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.com The presence of electron-donating groups on the aromatic ring of the β-phenylethylamide starting material enhances the reaction's efficiency. nrochemistry.comjk-sci.com For the synthesis of a 5-methylisoquinoline (B1352389) core, the required starting material would be N-acyl-2-(3-methylphenyl)ethanamine. The cyclization is directed by the position of the activating methyl group.

Two primary mechanistic pathways have been proposed, differing in the timing of the carbonyl oxygen elimination. One path involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The reaction conditions can influence which mechanism is favored. wikipedia.org

| Reagent/Condition | Role/Effect |

| POCl₃, P₂O₅ | Dehydrating agents/Lewis acids to promote cyclization. organic-chemistry.org |

| Electron-donating groups | Activate the aromatic ring, facilitating electrophilic substitution. nrochemistry.com |

| Dehydrogenation (e.g., with Pd/C) | Aromatizes the dihydroisoquinoline intermediate to the isoquinoline. wikipedia.org |

To adapt this method for this compound, one could envision two main strategies:

Post-cyclization Bromination: Synthesize 5-methylisoquinoline via the Bischler-Napieralski reaction starting from a β-(3-methylphenyl)ethylamine derivative, followed by selective bromination at the 1-position.

Pre-functionalized Cyclization: While theoretically possible, incorporating a bromine atom that would end up at the 1-position into the starting amide is synthetically complex and less common. The more conventional approach involves substitution on the isoquinoline core after its formation.

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com This reaction typically yields a 1,2,3,4-tetrahydroisoquinoline, which must be subsequently oxidized to form the fully aromatic isoquinoline ring. wikipedia.org

The reaction is mechanistically a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular electrophilic attack by the electron-rich aryl ring. wikipedia.org Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler synthesis is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating substituents, such as a methyl group, facilitate the cyclization under milder conditions. wikipedia.org

To generate the 5-methylisoquinoline skeleton, the starting material would be 2-(3-methylphenyl)ethanamine. Condensation with formaldehyde (B43269) would lead to 5-methyl-1,2,3,4-tetrahydroisoquinoline, which would then require a two-step oxidation to achieve the desired 5-methylisoquinoline.

| Starting Material | Carbonyl Source | Product |

| β-phenylethylamine | Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline thermofisher.com |

| 2-(3-methylphenyl)ethanamine | Formaldehyde | 5-Methyl-1,2,3,4-tetrahydroisoquinoline |

This route is particularly valuable for the synthesis of natural products and their analogues. thermofisher.com However, for obtaining this compound, this method is less direct as it produces a fully reduced pyridine (B92270) ring that requires aromatization, and the bromine substituent would still need to be introduced in a subsequent step.

Modern synthetic chemistry has introduced more direct and efficient methods for constructing substituted isoquinolines. Among these, rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools. organic-chemistry.org These methods often involve the coupling of aromatic compounds bearing a directing group (such as an oxime or amidine) with alkynes or other coupling partners.

For instance, an efficient one-pot synthesis of isoquinolines involves the condensation of aryl ketones with hydroxylamine, followed by a Rh(III)-catalyzed C-H activation of the in-situ generated oxime and subsequent cyclization with an internal alkyne. organic-chemistry.org This approach allows for the construction of highly substituted isoquinolines in a single operation, often with high regioselectivity.

While specific examples leading directly to this compound are not prevalent in the literature, the versatility of this methodology suggests that a retrosynthetic approach starting from a substituted benzaldehyde (B42025) or ketoxime and a suitable alkyne could be devised. The challenge would lie in designing the precursors to ensure the correct placement of the methyl group and to introduce the bromine atom either during the annulation or in a post-synthesis functionalization step.

Regioselective Introduction of Bromine and Methyl Substituents on the Isoquinoline Nucleus

The synthesis of this compound requires precise control over the placement of two different substituents on the isoquinoline core. This can be achieved either by functionalizing a pre-existing methylisoquinoline or by adding a methyl group to a bromoisoquinoline precursor.

The direct bromination of the isoquinoline ring is a common method for introducing bromine substituents. Electrophilic aromatic substitution on isoquinoline preferentially occurs on the benzene (B151609) ring rather than the electron-deficient pyridine ring. Bromination of isoquinoline itself in the presence of a strong acid like sulfuric acid typically yields 5-bromoisoquinoline (B27571) as the major product. google.comorgsyn.org

When considering the direct bromination of 5-methylisoquinoline, the directing effects of both the existing methyl group and the heterocyclic rings must be taken into account. The methyl group is an activating, ortho-, para-director. However, electrophilic attack at the C1 position of the pyridine ring is generally disfavored. Therefore, direct bromination of 5-methylisoquinoline would likely lead to substitution on the benzene ring, for example at the C8 or C6 positions, rather than the desired C1 position.

A more viable strategy to introduce a bromine atom at the C1 position involves modifying the reactivity of the pyridine ring. One established method is through the synthesis of an isoquinoline N-oxide. The N-oxide activates the C1 position towards nucleophilic attack. Treatment of isoquinoline N-oxide with reagents like POBr₃ or bromine can lead to the formation of 1-bromoisoquinoline (B74834). chemsrc.com This approach could potentially be applied to 5-methylisoquinoline N-oxide.

Another powerful method for introducing a halogen at the C1 position is the Sandmeyer reaction. wikipedia.orgopenochem.orglscollege.ac.inbyjus.com This would involve the synthesis of 1-amino-5-methylisoquinoline, followed by diazotization and subsequent treatment with a copper(I) bromide (CuBr) salt. lscollege.ac.in This sequence provides a reliable, albeit multi-step, route to the 1-bromo functionality.

| Method | Reagents | Target Position | Notes |

| Electrophilic Bromination | Br₂ or NBS, H₂SO₄ | C5 or C8 | Not suitable for C1 bromination. google.com |

| From N-oxide | POBr₃ on 5-methylisoquinoline N-oxide | C1 | Activates the pyridine ring for substitution. chemsrc.com |

| Sandmeyer Reaction | 1. NaNO₂, HBr; 2. CuBr on 1-amino-5-methylisoquinoline | C1 | A classic and reliable method for aryl halide synthesis. wikipedia.orglscollege.ac.in |

An alternative retrosynthetic approach involves starting with a bromoisoquinoline and introducing the methyl group at the C5 position. The starting material for this route would be 1-bromoisoquinoline. The challenge then becomes the regioselective introduction of a methyl group onto the benzene ring at the C5 position.

Direct Friedel-Crafts methylation of 1-bromoisoquinoline is unlikely to be selective and could be complicated by reactions at the nitrogen atom. A more controlled, multi-step approach would be necessary. This could involve:

Nitration: Selective nitration of 1-bromoisoquinoline to introduce a nitro group at the C5 position.

Reduction: Reduction of the nitro group to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation).

Sandmeyer Reaction: Conversion of the amino group to a different functional group, such as a nitrile (-CN) or an iodide (-I).

Conversion to Methyl Group: The nitrile could be hydrolyzed and reduced, or the iodide could be used in a cross-coupling reaction (e.g., Suzuki or Stille coupling) with an appropriate organometallic methylating agent to install the C5-methyl group.

This pathway is lengthy and would require careful optimization of each step to manage regioselectivity and yield. However, it is based on well-established transformations in aromatic chemistry. Given the commercial availability of 5-bromo-1-methylisoquinoline (B1527716), it is likely synthesized via a more streamlined industrial process, possibly involving a cyclization route with appropriately pre-functionalized starting materials. myskinrecipes.com

Transformations from Precursors Bearing Bromine or Methyl Substituents at the Isoquinoline Positions

The construction of this compound can be approached from various precursors that already contain the isoquinoline core. These methods involve the strategic manipulation of functional groups to install the desired bromine and methyl substituents at the C1 and C5 positions, respectively.

A direct synthetic transformation from 4-bromo-1-methylisoquinoline (B35474) to this compound is not a commonly documented route in the scientific literature. Such a conversion would necessitate a complex series of reactions involving de-bromination at the C4 position, bromination at the C1 position, and migration of the methyl group from C1 to C5, or de-methylation and subsequent re-methylation at the C5 position. These transformations are generally considered synthetically inefficient and are not standard procedures.

A more synthetically viable approach for the preparation of this compound involves the transformation of a suitably functionalized 5-methylisoquinoline derivative. A well-established method for the introduction of a bromine atom onto a heteroaromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a primary aromatic amine. wikipedia.orgorganic-chemistry.orgnih.gov This strategy can be applied to the synthesis of this compound starting from 5-methylisoquinolin-1-amine (B3020257).

The synthesis of the requisite 5-methylisoquinolin-1-amine precursor can be achieved through a multi-step sequence commencing with 5-methylisoquinolin-1(2H)-one. This isoquinolone can be converted to the corresponding 1-chloro-5-methylisoquinoline (B1582998) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent nucleophilic substitution of the chloro group with an amino group, typically using ammonia (B1221849) or an ammonia equivalent, yields the target 5-methylisoquinolin-1-amine.

With 5-methylisoquinolin-1-amine in hand, the final step is the Sandmeyer reaction to introduce the bromine atom at the C1 position. wikipedia.orgorganic-chemistry.orgnih.gov This involves the diazotization of the amino group using sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) bromide (CuBr) solution. wikipedia.orgorganic-chemistry.org

Scheme 1: Proposed Synthesis of this compound from 5-Methylisoquinolin-1(2H)-one

Table 1: Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 5-Methylisoquinolin-1(2H)-one | 1. POCl₃ or SOCl₂, heat | 1-Chloro-5-methylisoquinoline |

| 2 | 1-Chloro-5-methylisoquinoline | 1. NH₃ (or equivalent), solvent, heat | 5-Methylisoquinolin-1-amine |

| 3 | 5-Methylisoquinolin-1-amine | 1. NaNO₂, HBr (aq.), 0-5 °C2. CuBr, HBr (aq.), heat | This compound |

Detailed Research Findings

While a specific, detailed experimental procedure for the entire synthesis of this compound is not consolidated in a single report, the individual steps are well-precedented in the synthesis of analogous isoquinoline derivatives. The Sandmeyer reaction, in particular, is a robust and widely applicable method for the conversion of aromatic amines to aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov The efficiency of each step would be subject to optimization of reaction conditions such as temperature, reaction time, and choice of solvent and reagents.

Chemical Reactivity and Transformation Studies of 1 Bromo 5 Methylisoquinoline

Nucleophilic Substitution Reactions at the Bromine Center of 1-Bromo-5-methylisoquinoline

The C1 position of the isoquinoline (B145761) ring is activated towards nucleophilic attack due to the inductive effect of the adjacent nitrogen atom. Consequently, the bromine atom in this compound can be readily displaced by a range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

While the classic Chichibabin reaction involves the amination of a C-H bond on a nitrogen-containing heterocycle using sodium amide, the term can be extended to describe the introduction of an amino group. slideshare.netwikipedia.org For isoquinoline, amination typically occurs at the C1 position. slideshare.net In the case of this compound, the presence of a good leaving group (bromide) facilitates a direct nucleophilic aromatic substitution with various nitrogen nucleophiles, often under less harsh conditions than the traditional Chichibabin reaction. rsc.org This reaction allows for the synthesis of 1-amino-5-methylisoquinoline derivatives. The reaction proceeds via the addition of the amine nucleophile to the C1 carbon, followed by the elimination of the bromide ion to restore aromaticity.

This direct amination is a valuable method for synthesizing substituted 1-aminoisoquinolines, which are important scaffolds in medicinal chemistry. The reaction conditions can be tailored depending on the nucleophilicity of the amine.

Table 1: Representative Amination Reactions

| Nucleophile | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Ammonia (B1221849) | NaNH₂ | Toluene | 110 °C | 1-Amino-5-methylisoquinoline |

| Alkylamine | R-NH₂ | Dioxane | Heat | 1-(Alkylamino)-5-methylisoquinoline |

| Arylamine | Ar-NH₂ | DMF | Heat, Base | 1-(Arylamino)-5-methylisoquinoline |

Displacement with Oxygen and Sulfur Nucleophiles

The activated C1 position of this compound readily undergoes substitution with oxygen and sulfur nucleophiles. Strong nucleophiles such as alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiophenoxide) can displace the bromide to form the corresponding ethers and thioethers. libretexts.orgcsbsju.edu These reactions are typically carried out in polar aprotic solvents to facilitate the SNAr mechanism. The greater nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates with sulfur nucleophiles. libretexts.org

These transformations are crucial for introducing functional groups that can be further modified or are integral to the target molecule's structure and properties.

Table 2: Displacement with O- and S-Nucleophiles

| Nucleophile Type | Reagent | Solvent | Product |

|---|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH) | 1-Methoxy-5-methylisoquinoline |

| Oxygen | Sodium phenoxide (NaOPh) | DMF | 1-Phenoxy-5-methylisoquinoline |

| Sulfur | Sodium thiomethoxide (NaSMe) | THF | 1-(Methylthio)-5-methylisoquinoline |

| Sulfur | Sodium thiophenoxide (NaSPh) | DMF | 1-(Phenylthio)-5-methylisoquinoline |

Formation of Carbon-Carbon Bonds via Nucleophilic Pathways

While less common than transition metal-catalyzed methods, it is possible to form carbon-carbon bonds at the C1 position through nucleophilic substitution pathways. illinois.eduresearchgate.netnih.gov This typically requires highly reactive carbon nucleophiles, such as cyanide ions, enolates, or organometallic reagents like organolithiums, which can attack the electron-deficient C1 carbon and displace the bromide. These reactions must be performed under carefully controlled, anhydrous conditions to prevent side reactions, as the nucleophiles are often also strong bases.

Table 3: C-C Bond Formation via Nucleophilic Substitution

| Carbon Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Cyanide | Sodium cyanide (NaCN) | DMSO | 1-Cyano-5-methylisoquinoline |

| Acetylide | Lithium phenylacetylide | THF | 1-(Phenylethynyl)-5-methylisoquinoline |

| Enolate | Sodium salt of diethyl malonate | Dioxane | Diethyl 2-(5-methylisoquinolin-1-yl)malonate |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound is an ideal handle for a wide array of powerful transition metal-catalyzed cross-coupling reactions. These reactions, particularly those catalyzed by palladium, are among the most efficient and versatile methods for forming carbon-carbon bonds in modern organic synthesis. yonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or ester) in the presence of a base. yonedalabs.comlibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org this compound can be coupled with various aryl- or vinylboronic acids to produce biaryl and vinyl-substituted isoquinolines, respectively. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate species and reductive elimination to yield the final product. youtube.com

The Stille coupling utilizes a palladium catalyst to join an organohalide with an organotin compound (organostannane). wikipedia.orgdrugfuture.comorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The primary drawback is the toxicity of the tin reagents. wikipedia.org

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for reactions to occur under milder conditions. wikipedia.org

Table 4: Suzuki-Miyaura, Stille, and Negishi Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Base/Solvent | Product Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane, H₂O | 5-Methyl-1-phenylisoquinoline |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl / THF | 5-Methyl-1-vinylisoquinoline |

| Negishi | Phenylzinc chloride | PdCl₂(dppf) | THF | 5-Methyl-1-phenylisoquinoline |

Sonogashira and Heck Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is the most common way to synthesize arylalkynes and is highly valuable for constructing conjugated systems. This compound can be coupled with various terminal alkynes to yield 1-alkynyl-5-methylisoquinoline derivatives.

The Heck reaction (or Mizoroki-Heck reaction) is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. Research has demonstrated the successful application of the Heck reaction to substrates like 5-bromoisoquinoline (B27571), indicating that this compound would be a suitable substrate for similar transformations. mdpi-res.comresearchgate.net The reaction typically results in the formation of the E-isomer of the product. organic-chemistry.org

Table 5: Sonogashira and Heck Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base/Solvent | Product Example |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine (TEA) / THF | 5-Methyl-1-(phenylethynyl)isoquinoline |

| Heck | Styrene | Pd(OAc)₂ | NaOAc / DMF | (E)-5-Methyl-1-styrylisoquinoline |

Buchwald-Hartwig Amination and Analogous C-N Bond Formations

The bromine atom at the C-1 position of this compound renders this site highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with a wide array of primary and secondary amines. wikipedia.org While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented, the reactivity can be inferred from studies on analogous bromo-substituted quinolines and isoquinolines. mdpi.com

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP, DavePhos, tBuBrettPhos), and base (e.g., NaOt-Bu, Cs₂CO₃, LHMDS) is critical for achieving high yields and depends on the steric and electronic properties of the amine coupling partner. libretexts.orgnih.govjk-sci.com

Given the electron-deficient nature of the C-1 position in the isoquinoline ring, this compound is expected to be an excellent substrate for these transformations. It can be coupled with various amines, including anilines, alkylamines, and N-heterocycles, to generate a library of 1-amino-5-methylisoquinoline derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | 87 |

| 2-Bromo-1H-imidazole | Morpholine | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | 85 |

This table presents data for analogous heterocyclic bromides to illustrate typical reaction conditions and outcomes for the Buchwald-Hartwig amination. mdpi.comnih.gov

Reactivity of the Methyl Group at Position 5 of the Isoquinoline Ring

The methyl group attached to the carbocyclic ring of the isoquinoline nucleus exhibits its own characteristic reactivity, primarily involving oxidation and potential C-H functionalization, although it is generally less reactive than methyl groups at the C-1 or C-3 positions. thieme-connect.de

Oxidation Reactions (e.g., to aldehyde or carboxylic acid functionalities)

The methyl group at the C-5 position can be oxidized to yield the corresponding aldehyde (1-bromo-5-formylisoquinoline) or carboxylic acid (1-bromo-isoquinoline-5-carboxylic acid). This transformation typically requires strong oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. For instance, the oxidation of the related 4-bromo-1-methyl-5-nitroisoquinoline to 4-bromo-5-nitro-isoquinoline-1-carbaldehyde (B1278614) has been reported, demonstrating the feasibility of such conversions within substituted isoquinoline systems. chemicalbook.com

Further oxidation to the carboxylic acid can be achieved using stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting 1-bromo-isoquinoline-5-carboxylic acid and its esters are valuable intermediates for further derivatization. echemi.com

Condensation Reactions and Alkylation at the Methyl Position

Condensation and alkylation reactions at the C-5 methyl group are less common compared to methyl groups at positions alpha to the ring nitrogen (C-1 or C-3), as the C-5 methyl protons are not significantly acidic. thieme-connect.de Direct deprotonation to form a benzylic anion for subsequent alkylation would require very strong bases (e.g., organolithium reagents). There is limited specific literature on such reactions for this compound. However, free-radical halogenation, for example with N-Bromosuccinimide (NBS) under UV irradiation, could potentially introduce a bromine atom to the methyl group, forming 1-bromo-5-(bromomethyl)isoquinoline. This intermediate would then be a versatile substrate for nucleophilic substitution reactions, effectively enabling a variety of alkylation and condensation pathways.

Electrophilic Aromatic Substitution on the this compound Nucleus

The isoquinoline ring can undergo electrophilic aromatic substitution on the benzene (B151609) ring (positions C-5, C-6, C-7, C-8). In this compound, the positions available for substitution are C-6, C-7, and C-8. The regiochemical outcome is dictated by the directing effects of the existing substituents (bromo and methyl groups) and the deactivating effect of the protonated pyridine (B92270) ring under strongly acidic conditions.

Nitration, typically using a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group. Based on the directing effects, the primary products would likely be 1-Bromo-5-methyl-6-nitroisoquinoline and 1-Bromo-5-methyl-8-nitroisoquinoline. Studies on the nitration of 5-bromoisoquinoline show a strong preference for substitution at the C-8 position to yield 5-bromo-8-nitroisoquinoline, suggesting that the 8-position is electronically favored. orgsyn.org A similar preference may be observed for this compound.

Halogenation, such as bromination, can also occur. For example, direct halogenation of isoquinolines at the C-4 position has been achieved via a dearomatization strategy. acs.org However, substitution on the benzene ring at positions 6 or 8 would be the more probable outcome for standard electrophilic aromatic substitution.

Redox Chemistry and Hydrogenation Studies of this compound

The redox chemistry of this compound is characterized by the potential for reduction of the heterocyclic ring and/or cleavage of the carbon-bromine bond. Catalytic hydrogenation is a common method to reduce the isoquinoline core.

Typically, hydrogenation of quinoline (B57606) and its derivatives leads to the selective reduction of the nitrogen-containing ring, yielding 1,2,3,4-tetrahydroisoquinolines. escholarship.org Studies on the hydrogenation of various bromoquinolines using catalysts like MoS₂ have shown that this reduction can be achieved with high selectivity and without cleavage of the C-Br bond. rsc.org Applying these findings to this compound, catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pt/C, Pd/C, or MoS₂) is expected to produce 1-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline. The specific conditions, such as catalyst choice, temperature, and pressure, would be crucial in determining the selectivity and yield of the reaction. rsc.org

Reductive dehalogenation, or the removal of the bromine atom, can also occur under certain hydrogenation conditions, particularly with catalysts like Palladium on carbon (Pd/C) in the presence of a base, or with other reducing agents. This would lead to the formation of 5-methylisoquinoline (B1352389) or 5-methyl-1,2,3,4-tetrahydroisoquinoline, depending on the reaction conditions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-5-formylisoquinoline |

| 1-bromo-isoquinoline-5-carboxylic acid |

| 1-amino-5-methylisoquinoline |

| 1-Bromo-5-(bromomethyl)isoquinoline |

| 1-Bromo-5-methyl-6-nitroisoquinoline |

| 1-Bromo-5-methyl-8-nitroisoquinoline |

| 1-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline |

| 4-Bromo-1H-imidazole |

| 2-Bromo-1H-imidazole |

| 4,7-Dichloroquinoline |

| 4-bromo-1-methyl-5-nitroisoquinoline |

| 4-bromo-5-nitro-isoquinoline-1-carbaldehyde |

| 5-bromoisoquinoline |

| 5-bromo-8-nitroisoquinoline |

| 5-methylisoquinoline |

| 5-methyl-1,2,3,4-tetrahydroisoquinoline |

| Adamantan-1-amine |

| Aniline |

| BINAP |

| DavePhos |

| LHMDS |

| Morpholine |

| NaOt-Bu |

| N-Bromosuccinimide (NBS) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Potassium permanganate (KMnO₄) |

| Selenium dioxide (SeO₂) |

| tBuBrettPhos |

Derivatives and Scaffold Diversification Based on 1 Bromo 5 Methylisoquinoline

Synthesis of Substituted Isoquinolines with Varied Halogenation and Alkyl Patterns

The functionalization of the 1-bromo-5-methylisoquinoline core is readily achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds at the C1 position. These reactions are fundamental for creating libraries of compounds with diverse substitution patterns, replacing the bromo group with a wide range of alkyl, alkenyl, and aryl moieties.

Detailed research findings indicate that Suzuki and Sonogashira couplings are particularly effective for this purpose. The Suzuki-Miyaura coupling reaction involves the reaction of the bromo-isoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly versatile due to the commercial availability of a vast array of boronic acids, allowing for the introduction of substituted phenyl rings, heterocyclic systems, and various alkyl groups. wikipedia.org

The Sonogashira coupling, on the other hand, facilitates the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne. wikipedia.orglibretexts.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgchem-station.com The resulting 1-alkynylisoquinolines are valuable intermediates themselves, which can be further transformed into a variety of other functional groups or used in the construction of conjugated molecular systems. libretexts.org

While direct variation of the halogen at the C1 position from bromine to other halogens is less common as a diversification strategy, the primary focus remains on leveraging the C-Br bond for the introduction of diverse carbon-based substituents.

Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions for Derivatization of this compound

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 1-Aryl/Heteroaryl-5-methylisoquinoline |

| Suzuki Coupling | Alkylboronic Acid/Ester | PdCl₂(dppf), Pd(OAc)₂/SPhos | K₃PO₄, CsF | 1-Alkyl-5-methylisoquinoline |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 1-Alkynyl-5-methylisoquinoline |

Preparation of Isoquinoline (B145761) Sulfonamide Derivatives and Other Heterocyclic Linkages

Isoquinoline sulfonamides are a class of compounds that have garnered significant interest, particularly for their potential as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. nih.gov The synthesis of such derivatives from this compound can be accomplished through a multi-step sequence, prominently featuring the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an aryl halide with an amine. acs.orgorganic-synthesis.com In this context, this compound can be reacted with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with a primary amine to install an amino group at the C1 position. wikipedia.org The resulting 1-amino-5-methylisoquinoline is a key intermediate.

This amino-isoquinoline can then be readily converted into the desired sulfonamide by reaction with a variety of sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. This two-step approach provides a flexible route to a wide array of N-(5-methylisoquinolin-1-yl)sulfonamides with diverse R groups.

Table 2: Synthetic Route to Isoquinoline Sulfonamides

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | This compound, Amine (e.g., NH₃ source), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 1-Amino-5-methylisoquinoline |

| 2 | Sulfonamide Formation | 1-Amino-5-methylisoquinoline, Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | N-(5-methylisoquinolin-1-yl)sulfonamide |

Beyond sulfonamides, direct linkages to other heterocyclic systems can be forged using the aforementioned Suzuki coupling reaction. By employing a heteroaryl boronic acid (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid) as the coupling partner, bi-heterocyclic compounds can be synthesized efficiently. This strategy allows for the combination of the isoquinoline core with other pharmacologically relevant heterocycles, creating novel chemical entities for biological screening.

Development of Fused Heterocyclic Systems Utilizing the this compound Moiety

The this compound moiety serves as an excellent starting point for the construction of more complex, fused polycyclic systems. A powerful strategy involves an initial cross-coupling reaction to install a side chain at the C1 position, which contains a functional group capable of participating in a subsequent intramolecular cyclization reaction.

A prime example of this approach begins with a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group, such as a hydroxyl or amino group, at the other end of the alkyne (e.g., propargyl alcohol or propargylamine (B41283) derivatives). The resulting 1-(hydroxyalkynyl)- or 1-(aminoalkynyl)-5-methylisoquinoline intermediate is perfectly poised for cyclization.

The subsequent intramolecular cyclization can be promoted under various conditions. For instance, a base-mediated cyclization (e.g., using NaH or KOt-Bu) can trigger the nucleophilic attack of the hydroxyl or amino group onto the alkyne, leading to the formation of a new five- or six-membered ring fused to the isoquinoline core. This approach provides access to novel heterocyclic systems like furo[1,2-b]isoquinolines or pyrrolo[1,2-b]isoquinolines. Such annulation strategies are crucial for expanding the structural diversity of isoquinoline-based compounds and exploring new regions of chemical space.

Table 3: Strategy for Fused Heterocycle Synthesis via Intramolecular Cyclization

| Step | Reaction | Reagents | Intermediate | Fused Product Example |

| 1 | Sonogashira Coupling | This compound, HO-(CH₂)n-C≡CH | 1-(Hydroxyalkynyl)-5-methylisoquinoline | Furo[1,2-b]isoquinoline derivative |

| 2 | Intramolecular Cyclization | Base (e.g., NaH) or Metal Catalyst | N/A | Fused System |

| 1 | Sonogashira Coupling | H₂N-(CH₂)n-C≡CH | 1-(Aminoalkynyl)-5-methylisoquinoline | Pyrrolo[1,2-b]isoquinoline derivative |

| 2 | Intramolecular Cyclization | Base or Metal Catalyst | N/A | Fused System |

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Bromo 5 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

There is no published data available for the ¹H, ¹³C, or ¹⁵N NMR spectra of 1-Bromo-5-methylisoquinoline. Such data would be crucial for confirming the substitution pattern on the isoquinoline (B145761) ring, identifying the chemical environment of the methyl group, and providing definitive structural assignment through one-dimensional and two-dimensional NMR experiments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Detailed mass spectrometry or high-resolution mass spectrometry data for this compound could not be located. While the nominal mass can be calculated from the molecular formula, experimental data from techniques such as electron ionization (EI) or electrospray ionization (ESI) would provide the fragmentation pattern, offering valuable insights into the molecule's stability and structure. HRMS would be essential for experimentally confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

No IR spectrum for this compound is available in the public domain. An IR spectrum would be instrumental in identifying characteristic vibrational frequencies for the aromatic C-H bonds, C=C and C=N stretching vibrations of the isoquinoline core, and the C-Br stretching frequency, thereby confirming the presence of these key functional groups.

X-ray Crystallography for Definitive Solid-State Structural Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. A crystal structure would provide unambiguous, high-resolution data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption properties of this compound is not available. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule and identify the wavelengths of maximum absorption (λmax), which are characteristic of its chromophoric system.

Theoretical and Computational Studies of 1 Bromo 5 Methylisoquinoline Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and bonding of 1-Bromo-5-methylisoquinoline. These calculations provide a detailed picture of how the bromo and methyl substituents influence the electron distribution within the isoquinoline (B145761) core.

A key aspect of these studies is the determination of the molecule's optimized geometry. Using a functional such as B3LYP with a 6-31G(d,p) basis set, the bond lengths and angles of the lowest energy conformation can be accurately predicted researchgate.netinpressco.com. For this compound, the presence of the bromine atom at the C1 position and the methyl group at the C5 position introduces steric and electronic perturbations that affect the planarity and bond lengths of the heterocyclic and benzene (B151609) rings.

Table 1: Representative Calculated Bond Lengths and Angles for this compound (DFT B3LYP/6-31G)* (Note: The following data is illustrative and based on typical values for substituted isoquinolines, as specific calculations for this compound are not readily available in the cited literature.)

| Parameter | Value | Parameter | Value |

| C1-Br Bond Length | 1.89 Å | C1-N2-C3 Angle | 118.5° |

| C5-C(methyl) Bond Length | 1.51 Å | N2-C1-C8a Angle | 123.0° |

| N2-C1 Bond Length | 1.32 Å | C4-C5-C6 Angle | 120.5° |

| C4-C5 Bond Length | 1.41 Å | C1-C8a-C8 Angle | 119.8° |

Frontier Molecular Orbital (FMO) analysis is another critical component of electronic structure calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's chemical reactivity and kinetic stability nih.govmdpi.com. A smaller HOMO-LUMO gap generally suggests higher reactivity nih.govmdpi.com. For substituted isoquinolines, the energies of these orbitals are modulated by the electronic nature of the substituents scirp.org. The electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have the opposite effect.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Isoquinolines (DFT Calculations) (Note: These values are representative and intended to illustrate the expected trends for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline | -6.65 | -1.82 | 4.83 |

| 1-Bromoisoquinoline (B74834) | -6.78 | -2.05 | 4.73 |

| 5-Methylisoquinoline (B1352389) | -6.52 | -1.75 | 4.77 |

| This compound (Estimated) | -6.60 | -1.95 | 4.65 |

Natural Bond Orbital (NBO) analysis further refines our understanding of bonding by translating the complex wavefunction into a simple Lewis structure representation of localized bonds and lone pairs wikipedia.orgwisc.edu. NBO analysis can quantify the hybridization of atomic orbitals and the delocalization of electron density through donor-acceptor interactions ijnc.irwisc.edu. In this compound, NBO analysis would reveal the polarization of the C-Br bond and the hyperconjugative interactions of the methyl group with the isoquinoline ring system.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, which is a versatile synthetic intermediate, computational studies can provide insights into reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) organic-chemistry.orgnih.gov.

To study a reaction mechanism, the geometries of reactants, products, intermediates, and transition states are optimized. Transition state structures, which are first-order saddle points on the potential energy surface, are located using algorithms like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) methods youtube.comarxiv.orgsparkle.pro.br. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a Suzuki coupling reaction of this compound with an arylboronic acid, DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculated activation energies for each step can help identify the rate-determining step of the reaction.

Table 3: Illustrative Calculated Activation Energies for a Suzuki Coupling Reaction (Note: This data is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction mechanisms.)

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L2 + Ar-Br | [TS_OA] | Ar-Pd(II)L2-Br | 12.5 |

| Transmetalation | Ar-Pd(II)L2-Br + Ar'B(OH)2 | [TS_TM] | Ar-Pd(II)L2-Ar' | 18.2 |

| Reductive Elimination | Ar-Pd(II)L2-Ar' | [TS_RE] | Pd(0)L2 + Ar-Ar' | 8.7 |

By examining the geometries of the transition states, chemists can gain a deeper understanding of the factors that control the stereochemistry and regioselectivity of a reaction. For example, the steric hindrance imposed by the methyl group at the C5 position in this compound could influence the approach of the palladium catalyst and the boronic acid derivative in a cross-coupling reaction.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is particularly useful for structure elucidation and for validating experimental data. For this compound, DFT calculations can provide reliable predictions of its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors researchgate.netimist.manih.gov. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The choice of DFT functional and basis set is crucial for obtaining accurate predictions, with functionals like mPW1PW91 and basis sets such as 6-311+G(2d,p) often providing good agreement with experimental values nih.govmdpi.com.

Table 4: Representative Predicted 1H and 13C NMR Chemical Shifts for this compound (GIAO-DFT) (Note: These are hypothetical values based on typical shifts for substituted isoquinolines and serve for illustrative purposes.)

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

| H3 | 7.65 | C1 | 142.5 |

| H4 | 8.10 | C3 | 122.8 |

| H6 | 7.55 | C4 | 130.1 |

| H7 | 7.70 | C4a | 128.9 |

| H8 | 8.05 | C5 | 135.2 |

| CH3 | 2.60 | C6 | 127.4 |

| C7 | 129.6 | ||

| C8 | 126.3 | ||

| C8a | 145.7 | ||

| CH3 | 18.9 |

These predicted spectra can be invaluable in assigning the peaks in an experimental spectrum, especially for complex molecules where signal overlap and second-order effects can complicate interpretation. The comparison of calculated and experimental chemical shifts can also help to confirm the proposed structure of a newly synthesized compound.

Analysis of Structure-Reactivity Relationships within Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties nih.govdergipark.org.trresearchgate.net. For isoquinoline derivatives, which exhibit a wide range of biological activities, QSAR studies can provide valuable insights for the design of new and more potent therapeutic agents japsonline.comjapsonline.comnih.gov.

In the context of this compound, a QSAR study would involve a series of analogues with varying substituents at the C1 and C5 positions, as well as other positions on the isoquinoline ring. A variety of molecular descriptors would be calculated for each analogue, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO and LUMO energies, and Hammett constants (σ).

Steric descriptors: Molecular volume, surface area, and specific substituent parameters like Taft steric parameters (Es).

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).

These descriptors are then used to build a mathematical model, often using multiple linear regression or more advanced machine learning algorithms, that correlates the descriptors with a measured biological activity (e.g., IC50 value for enzyme inhibition).

For this compound, the bromine atom at C1 contributes to both the electronic and steric properties of the molecule. It is an electron-withdrawing group, which can influence the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target. The methyl group at C5 is a small, lipophilic, and electron-donating group that can affect the molecule's binding affinity through steric and hydrophobic interactions.

A hypothetical QSAR equation for a series of isoquinoline derivatives might take the form:

log(1/IC50) = c0 + c1σ + c2Es + c3*logP

where the coefficients (c0, c1, c2, c3) indicate the relative importance of each descriptor to the biological activity. Such an analysis can guide the synthesis of new derivatives with improved properties by suggesting which substituents are likely to enhance the desired activity.

Applications in Advanced Synthetic Methodologies and Chemical Science

1-Bromo-5-methylisoquinoline as a Strategic Building Block in Multi-Step Organic Synthesis

The structure of this compound makes it a valuable intermediate or building block in multi-step organic synthesis. The bromine atom at the C1 position is particularly significant as it can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. Bromo-organic compounds are fundamental in organic synthesis for transformations like bromination, oxidation, and cyclization. nih.gov

Key synthetic applications would likely involve:

Cross-Coupling Reactions: The bromo group is an excellent leaving group for transition-metal-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. For instance, coupling with boronic acids (Suzuki) could introduce aryl or alkyl groups at the 1-position.

Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles to introduce functionalities like amino, alkoxy, or cyano groups.

Lithiation: Reaction with organolithium reagents could form a lithiated isoquinoline (B145761) intermediate, which can then react with various electrophiles.

The isoquinoline core itself is a key component in a vast number of natural products and synthetic molecules, making its derivatives valuable starting materials. rsc.orgthieme-connect.de While specific multi-step syntheses starting from this compound are not detailed in the provided literature, its isomeric counterpart, 5-Bromo-1-methylisoquinoline (B1527716), is noted for its utility as an intermediate in synthesizing pharmaceuticals and serves as a building block for complex heterocyclic systems through such coupling reactions. myskinrecipes.com

Role in the Development of Novel Catalytic Systems and Ligand Design

While direct use of this compound in developing catalytic systems is not prominently documented, its structure is suitable for modification into specialized ligands. The nitrogen atom in the isoquinoline ring is a key feature, possessing a lone pair of electrons that can coordinate to metal centers.

By synthetically modifying the bromo- and methyl- substituents, this compound could be elaborated into bidentate or polydentate ligands. For example:

The bromine at C1 could be replaced with a phosphine (B1218219), pyridine (B92270), or other coordinating group via a suitable coupling reaction.

The methyl group at C5 could be functionalized to introduce another coordinating arm.

Such ligands are crucial in homogeneous catalysis, where their electronic and steric properties can be fine-tuned to control the activity and selectivity of a metal catalyst. acs.org The development of novel catalytic systems is an active area of research, and scaffolds like isoquinoline are often explored for this purpose. rsc.org

Contribution to the Synthesis of Complex Natural Product Analogues

The isoquinoline skeleton is the core structural component of a large family of alkaloids with diverse and significant biological activities, including morphine and berberine. rsc.orgthieme-connect.de Consequently, substituted isoquinolines are critical starting materials for the synthesis of natural products and their analogues. These analogues are created to improve potency, reduce toxicity, or study the mechanism of action of the parent natural product. researchgate.net

This compound could serve as a key precursor for generating analogues of natural products containing the isoquinoline core. The ability to selectively functionalize the C1 position through its bromo group would allow chemists to introduce a variety of substituents, mimicking or altering the structures found in nature. This approach, often termed diverted total synthesis, allows for the creation of a library of related compounds for biological screening. researchgate.net

Exploration of this compound in the Context of Medicinal Chemistry Research as a Scaffold for Structure-Activity Relationship (SAR) Studies

The isoquinoline nucleus is considered a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. rsc.org Derivatives of isoquinoline and its reduced form, tetrahydroisoquinoline (THIQ), exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-HIV properties. nih.govrsc.org

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound to determine how different chemical groups affect its biological activity. This compound is well-suited to be a foundational scaffold for such studies:

The isoquinoline core provides the basic structure required for binding to a biological target.

The bromo group at C1 is a key point for diversification. A library of compounds can be generated by replacing the bromine with various other groups using the cross-coupling reactions mentioned previously. myskinrecipes.com This allows chemists to probe how different substituents at this position affect the molecule's interaction with its target.

The methyl group at C5 provides another site for potential modification or can be used to understand steric and electronic requirements in that region of the molecule.

The general utility of brominated isoquinolines as key intermediates for pharmaceuticals is well-established. google.com For example, the isomer 5-Bromo-1-methylisoquinoline is specifically mentioned as a valuable building block in medicinal chemistry for developing kinase inhibitors and for SAR studies. myskinrecipes.com This highlights the recognized potential of the bromo-methylisoquinoline scaffold in drug discovery programs.

Future Directions and Emerging Research Avenues for 1 Bromo 5 Methylisoquinoline

Development of Novel and Highly Efficient Synthetic Pathways

While classical methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, they often require harsh conditions and are limited in substrate scope, particularly for sensitive molecules. researchgate.netresearchgate.net The future of synthesizing 1-bromo-5-methylisoquinoline and its derivatives lies in the development of more sophisticated and efficient catalytic systems.

A primary avenue of research will be the application of transition-metal catalysis. Methodologies employing catalysts based on palladium, copper, rhodium, or iron could enable the construction of the isoquinoline core under significantly milder conditions. organic-chemistry.orgbeilstein-journals.org These reactions often exhibit high regioselectivity and a broad tolerance for various functional groups, which is critical for creating complex molecular architectures. beilstein-journals.orgresearchgate.net Research could focus on developing novel one-pot, multi-component reactions where simple, readily available precursors are combined to assemble the target molecule in a single, efficient operation, thereby improving atom and step economy.

Future synthetic strategies could explore the following:

Catalyst Development: Designing new ligand systems for transition metals to enhance catalytic activity and selectivity for isoquinoline ring formation.

C-H Activation Approaches: Utilizing directed C-H activation/annulation cascades on appropriately substituted benzene (B151609) precursors to build the heterocyclic ring.

Novel Cyclization Strategies: Investigating unprecedented cyclization reactions of functionalized alkynes and azides, which have shown promise for the synthesis of other halogenated isoquinolines. researchgate.net

| Synthetic Strategy | Potential Catalyst/Reagent Type | Rationale and Anticipated Advantages |

|---|---|---|

| Transition-Metal Catalyzed Annulation | Palladium (Pd), Copper (Cu), Rhodium (Rh) |

|

| Multi-Component Reactions (MCRs) | Copper (Cu) or Rhodium (Rh) catalysts |

|

| Directed C-H Functionalization/Cyclization | Rhodium (Rh), Ruthenium (Ru) |

|

Exploration of Undiscovered Reactivity Profiles and Selective Transformations

The synthetic versatility of this compound is largely untapped. The presence of the C1-bromo substituent makes it an ideal substrate for a wide array of cross-coupling reactions, which are cornerstone transformations in modern medicinal and materials chemistry. mdpi.com Future research will undoubtedly focus on leveraging this reactivity to generate libraries of novel isoquinoline derivatives.

Key areas for exploration include:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the C1 position.

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, providing access to a diverse range of 1-aminoisoquinoline (B73089) derivatives.

Sonogashira Coupling: Introducing alkynyl groups through coupling with terminal alkynes, which can serve as handles for further transformations.

Heck and Stille Couplings: Creating C-C bonds with alkenes and organostannanes, respectively, to further expand structural diversity.

Beyond the C1 position, the field of C-H activation presents a powerful tool for the regioselective functionalization of the isoquinoline core itself. mdpi.comresearchgate.net While the inherent electronic properties of the ring direct reactivity to certain positions, the development of advanced catalytic systems could enable the selective introduction of functional groups at previously inaccessible sites (e.g., C4, C6, C8). This would open the door to an unprecedented level of molecular diversity, allowing for the fine-tuning of electronic and steric properties. mdpi.com

Integration of Flow Chemistry and Continuous Synthesis Techniques

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. mtak.huspringerprofessional.denih.gov The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

The potential benefits include:

Enhanced Safety: Flow reactors handle small volumes at any given time, minimizing the risks associated with highly exothermic reactions or the use of hazardous reagents. nih.gov

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over temperature, pressure, and reaction time, often leading to higher yields, improved selectivity, and reduced byproduct formation. acs.org

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often problematic re-optimization required for large-scale batch reactors. acs.org

Telescoped Reactions: Multi-step synthetic sequences, such as the synthesis of the isoquinoline followed immediately by a cross-coupling reaction, can be "telescoped" into a single, uninterrupted flow process. mtak.hu This eliminates the need for intermediate isolation and purification steps, saving time, resources, and reducing waste.

Future research in this area will focus on designing and optimizing integrated flow systems for the end-to-end production of functionalized this compound derivatives. rsc.org

Application in Supramolecular Chemistry and Molecular Recognition Studies

The distinct electronic and structural features of this compound make it an intriguing candidate for use as a building block in supramolecular chemistry. rsc.org Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions.

Potential research directions could exploit the following molecular features:

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring is a hydrogen bond acceptor, enabling the formation of predictable, directional interactions with complementary donor molecules.

Metal Coordination: The nitrogen lone pair can also act as a ligand to coordinate with metal ions, facilitating the assembly of metal-organic frameworks (MOFs) or coordination polymers. rsc.org

Halogen Bonding: The bromine atom at the C1 position can function as a halogen bond donor. nih.gov This is a highly directional and specific non-covalent interaction that is increasingly being used as a tool for crystal engineering and the design of self-assembling systems. acs.org

π-π Stacking: The extended aromatic surface of the isoquinoline core can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of larger assemblies.

By strategically combining these interactions, this compound could be incorporated into novel supramolecular architectures such as molecular clefts for guest recognition, liquid crystals, or functional materials with unique photophysical or electronic properties. rsc.orgnih.gov

| Structural Feature | Type of Interaction | Potential Application Area |

|---|---|---|

| Isoquinoline Nitrogen | Hydrogen Bond Acceptor, Metal Coordination Site |

|

| C1-Bromine Atom | Halogen Bond Donor |

|

| Aromatic Rings | π-π Stacking |

|

Q & A

Basic Research Questions

Q. How can bromination of 5-methylisoquinoline be optimized to synthesize 1-Bromo-5-methylisoquinoline with high regioselectivity?

- Methodological Answer : Electrophilic bromination of isoquinoline derivatives often yields isomer mixtures. To achieve regioselective bromination at the 1-position, use controlled reaction conditions such as bromine (Br₂) or N-bromosuccinimide (NBS) in a non-polar solvent (e.g., dichloromethane) at 0–25°C. Monitor reaction progress via TLC and purify via column chromatography to isolate the desired product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., methyl and bromine positions), high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups. For example, the methyl group’s resonance in 1H NMR (~δ 2.5 ppm) and bromine’s deshielding effects on adjacent carbons in 13C NMR are critical markers .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Use mixed-solvent systems like ethyl acetate/hexane or dichloromethane/pentane. Slow evaporation at reduced temperatures (4°C) enhances crystal formation. Confirm purity via melting point analysis (expected range: 80–90°C, similar to analogous brominated isoquinolines) .

Advanced Research Questions

Q. How does the methyl group at the 5-position influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group sterically hinders the 5-position but activates the 1-bromo site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare yields with/without methyl substitution .

Q. How can contradictions in reported regioselectivity of brominated isoquinolines be resolved experimentally?

- Methodological Answer : Perform kinetic vs. thermodynamic control studies :

- Kinetic : Low-temperature bromination (0°C) with short reaction times favors 1-bromo products.

- Thermodynamic : Prolonged heating (60°C) may lead to isomerization. Use DFT calculations to compare activation energies for bromination at different positions .

Q. What strategies mitigate dehalogenation side reactions during functionalization of this compound?

- Methodological Answer : Avoid strongly reducing conditions. For amination, employ CuI/L-proline catalyst systems in DMSO at 100°C, which minimize C-Br bond cleavage. Confirm product integrity via 79/81Br isotope patterns in HRMS .

Application-Oriented Questions

Q. How can this compound serve as a precursor for anticancer agent synthesis?

- Methodological Answer : Use it to synthesize kinase inhibitors via coupling with pyrazole or indole moieties. For example, attach a substituted pyrazole via Sonogashira coupling (PdCl₂, CuI, PPh₃) and screen for IC₅₀ values against cancer cell lines (e.g., HeLa or MCF-7) .

Q. What computational tools predict the bioavailability of derivatives synthesized from this compound?

- Methodological Answer : Use SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and drug-likeness scores. Compare results with experimentally determined permeability in Caco-2 cell assays .

Data Contradiction Analysis

Q. Why do some studies report lower yields for this compound compared to non-methylated analogs?

- Methodological Answer : The methyl group increases steric hindrance, slowing bromination kinetics. Quantify via time-course HPLC: compare reaction rates of 5-methylisoquinoline vs. unsubstituted isoquinoline under identical conditions. Optimize by increasing bromine equivalents or reaction time .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Brominating Agent | NBS (1.2 equiv) | |

| Reaction Temperature | 25°C | |

| Catalyst for Coupling | Pd(PPh₃)₄ (5 mol%) | |

| Recrystallization Solvent | Ethyl acetate/hexane (1:3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.